molecular formula C9H13FN2 B2798274 1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine CAS No. 1314980-73-8

1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine

Cat. No.: B2798274
CAS No.: 1314980-73-8
M. Wt: 168.215
InChI Key: YIUILQMYBKQQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine is an organic compound with the molecular formula C9H13FN2. It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine typically involves the reaction of 3-fluoro-4-methylacetophenone with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines .

Scientific Research Applications

1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with various biomolecules, leading to alterations in their function. The fluorine atom and methyl group may also influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

    1-(1-(3-Fluoro-4-methylphenyl)ethyl)amine: Similar structure but with an amine group instead of hydrazine.

    1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydroxylamine: Contains a hydroxylamine group.

    1-(1-(3-Fluoro-4-methylphenyl)ethyl)thiohydrazine: Contains a thiohydrazine group.

Uniqueness: 1-(1-(3-Fluoro-4-methylphenyl)ethyl)hydrazine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and hydrazine moieties makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-6-3-4-8(5-9(6)10)7(2)12-11/h3-5,7,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUILQMYBKQQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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